molecular formula C9H12ClNO B13597490 (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL

Cat. No.: B13597490
M. Wt: 185.65 g/mol
InChI Key: YPNQALBICLXJLZ-VIFPVBQESA-N
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Description

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL: is a chiral compound with a specific stereochemistry at the second carbon atom It contains an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 4-chloro-2-methylbenzene.

    Functional Group Introduction:

    Chirality Induction: The stereochemistry at the second carbon atom is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (2R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring may also participate in hydrophobic interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL
  • (2R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL
  • (2R)-2-Amino-2-(4-iodo-2-methylphenyl)ethan-1-OL

Uniqueness

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The specific stereochemistry also plays a crucial role in its activity and selectivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

YPNQALBICLXJLZ-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@H](CO)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(CO)N

Origin of Product

United States

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